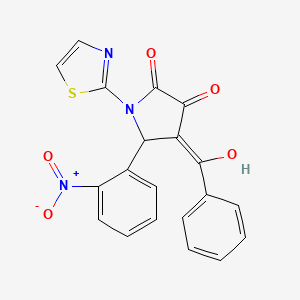![molecular formula C15H17N3O B3918178 N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide](/img/structure/B3918178.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide (NIPA) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. NIPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mechanism of Action
The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide is not yet fully understood. However, it is thought to act by inhibiting the activity of various enzymes and signaling pathways in cells. This leads to changes in gene expression and cell behavior, which can have a variety of effects on biological processes.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases. It also affects the activity of various signaling pathways, including the MAPK and PI3K pathways. These effects can have a variety of downstream effects on cellular processes such as the cell cycle, apoptosis, and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide in lab experiments is its relatively low cost and ease of synthesis. It is also a relatively small molecule, which makes it easy to manipulate and study in vitro. However, one of the main limitations of using N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, more research is needed to determine its toxicity in vivo.
Future Directions
There are many potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide. One area of research that is currently being explored is the development of N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential area of research is the study of the effects of N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide on other biological processes, such as inflammation and immune function. Additionally, more research is needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide and its potential toxicity in vivo.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This inhibition is thought to be due to the ability of N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide to interfere with the cell cycle and induce apoptosis in cancer cells.
Another area of research where N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins in the brain. This makes it a potentially useful tool for developing new treatments for these diseases.
properties
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(8-7-14-5-2-1-3-6-14)17-9-4-11-18-12-10-16-13-18/h1-3,5-8,10,12-13H,4,9,11H2,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVJWBZHZVYRLB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3918099.png)

![isopropyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918129.png)
![4-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918130.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3918141.png)
![6-(3,4-dimethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918155.png)

![4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918176.png)
![N-[4-phenyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3918186.png)
![1-(3-ethoxyphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918194.png)
![2-phenyl-4-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3918198.png)
![N-benzyl-N-[2-(2-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B3918204.png)
![N-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918210.png)
